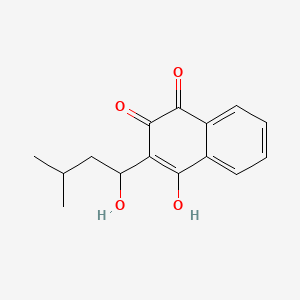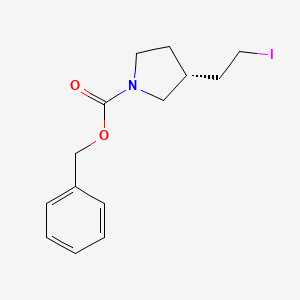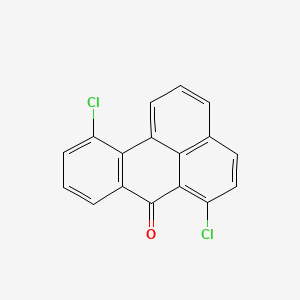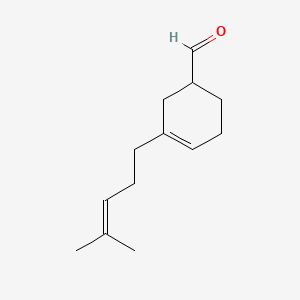![molecular formula C11H19NO3 B13949104 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Hydroxymethyl)-2-azaspiro[45]decane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the construction of the 6-azaspiro[4.5]decane framework is a key step in the synthesis of related compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction have been employed in the synthesis of similar spirocyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols .
Aplicaciones Científicas De Investigación
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
Spirotetramat: An insecticide with a spirocyclic structure, used in agriculture.
Uniqueness
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its specific functional groups and potential for diverse chemical transformations. Its hydroxymethyl and carboxylic acid groups provide versatile sites for modification, making it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c13-7-9-1-3-11(4-2-9)5-6-12(8-11)10(14)15/h9,13H,1-8H2,(H,14,15) |
Clave InChI |
HVSLAJMRPXYXQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CO)CCN(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)

![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)



![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)

